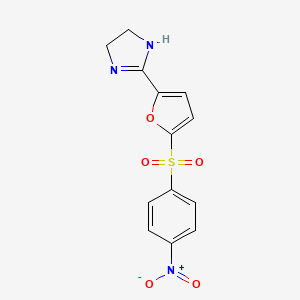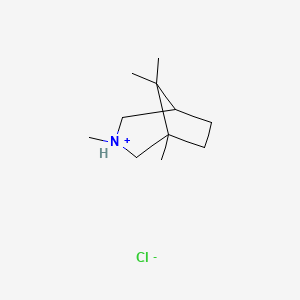
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . One common method involves the use of 1,3-dipolar cycloaddition reactions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to achieve the desired stereochemistry and minimize by-products .
化学反応の分析
Types of Reactions
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . By inhibiting this enzyme, the compound can increase the levels of endogenous anti-inflammatory molecules, thereby exerting its effects .
類似化合物との比較
Similar Compounds
8-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure and is also used in the synthesis of tropane alkaloids.
2-Azabicyclo(3.2.1)octane: Another related compound with significant potential in drug discovery.
3-Chloro-8-methyl-8-azabicyclo(3.2.1)octane: A derivative with similar structural features.
Uniqueness
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
937-74-6 |
|---|---|
分子式 |
C11H22ClN |
分子量 |
203.75 g/mol |
IUPAC名 |
1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-5-6-11(10,3)8-12(4)7-9;/h9H,5-8H2,1-4H3;1H |
InChIキー |
NKLXCHWJENSPCX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C[NH+](C2)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



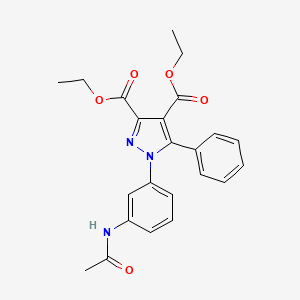
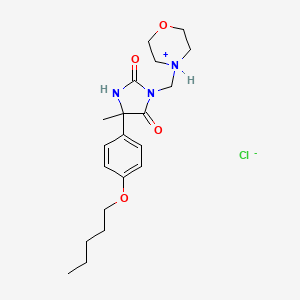
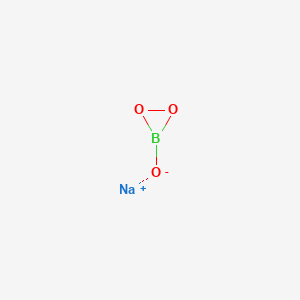
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
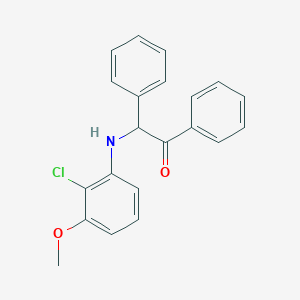
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)


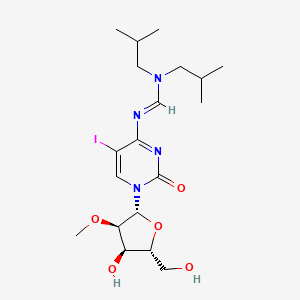
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
